tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate
Description
tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate (CAS: 1339334-16-5) is a carbamate derivative featuring a cyclopropylmethyl group substituted with a carbamimidoyl (amidine) functional group. This compound is part of a broader class of tert-butyl carbamates, which are widely employed as intermediates in pharmaceutical and organic synthesis due to their stability and versatility in protecting amine groups during multi-step reactions .
Properties
IUPAC Name |
tert-butyl N-(2-amino-1-cyclopropyl-2-iminoethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-10(2,3)15-9(14)13-7(8(11)12)6-4-5-6/h6-7H,4-5H2,1-3H3,(H3,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUXUJGTYKATFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamoylation of Cyclopropylmethylamine Derivatives
The most common approach involves introducing the tert-butoxycarbonyl (Boc) group to a cyclopropylmethylamine precursor. A representative method utilizes di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
- Substrate Preparation : Cyclopropylmethylamine or its derivatives are dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
- Base Addition : Triethylamine (TEA) or sodium bicarbonate is added to deprotonate the amine.
- Boc Protection : Boc₂O is introduced dropwise at 0–25°C.
- Workup : The mixture is stirred for 2–24 hours, followed by extraction and purification via silica gel chromatography.
Example :
Mixed Anhydride Method for Amidino-Carbamate Formation
For introducing the carbamimidoyl group, mixed anhydride intermediates are generated using reagents like isobutyl chloroformate:
- Activation : Cyclopropylmethylcarbamic acid is treated with isobutyl chloroformate and N-methylmorpholine (NMM) in THF at -10°C.
- Amidine Formation : The anhydride reacts with guanidine or amidine salts.
- Isolation : The product is precipitated and recrystallized from hexane/ethyl acetate.
- Yield : 81–90%
- Key Reagents : Isobutyl chloroformate, guanidine hydrochloride
- Conditions : -10°C, 2-hour reaction
Coupling Reagent-Assisted Synthesis
Coupling agents like HATU or EDC facilitate the formation of the carbamate bond under mild conditions:
- Activation : The carboxylic acid derivative (e.g., cyclopropylmethylcarbamic acid) is activated with HATU or EDC in DMF.
- Amine Coupling : tert-Butylamine is added, followed by a base (e.g., DIPEA).
- Purification : Column chromatography yields the pure product.
- Yield : 50–73%
- Key Reagents : HATU, DIPEA, DMF
- Conditions : Room temperature, 16 hours
Phase-Transfer Catalysis (PTC) for Alkylation
PTC methods enable Boc protection in biphasic systems, improving scalability:
- Catalyst : Tetrabutylammonium bromide (TBAB) or cesium carbonate.
- Reaction : Cyclopropylmethylamine reacts with Boc₂O in water/toluene.
- Workup : The organic layer is separated and concentrated.
- Yield : 85–93%
- Key Reagents : TBAB, Boc₂O, toluene
- Conditions : 50–60°C, 3–8 hours
Enzymatic and Green Chemistry Approaches
Recent advancements emphasize solvent-free or enzymatic methods to reduce waste:
- Solvent-Free : Boc₂O and amine are mixed neat with catalytic iron(III) triflate.
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) promote carbamoylation.
- Yield : 87–99%
- Key Reagents : Fe(OTf)₃, no solvent
- Conditions : Room temperature, 15–30 minutes
Comparative Analysis of Methods
| Method | Yield (%) | Reagents | Conditions | Scalability |
|---|---|---|---|---|
| Carbamoylation | 68–95 | Boc₂O, TEA | 0–25°C, 3–16h | High |
| Mixed Anhydride | 81–90 | Isobutyl chloroformate | -10°C, 2h | Moderate |
| Coupling Reagents | 50–73 | HATU, DIPEA | RT, 16h | Low |
| Phase-Transfer Catalysis | 85–93 | TBAB, Cs₂CO₃ | 50–60°C, 3–8h | High |
| Green Chemistry | 87–99 | Fe(OTf)₃, solvent-free | RT, 15–30min | Moderate |
Critical Considerations
- Steric Effects : The cyclopropyl group imposes steric hindrance, necessitating optimized stoichiometry ().
- Byproducts : Over-Boc protection is mitigated by controlled reagent addition ().
- Purification : Silica gel chromatography (hexane/EtOAc) is standard, though recrystallization improves purity ().
Chemical Reactions Analysis
tert-Butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of proteases, which are enzymes involved in protein degradation, thereby affecting cell growth and proliferation . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate with key analogs, highlighting differences in substituents, molecular properties, and synthesis methodologies.
Key Observations:
Substituent Impact on Reactivity: The carbamimidoyl group in the target compound introduces a basic amidine moiety, which may enhance solubility in acidic environments compared to neutral substituents like carbamoyl or hydroxymethyl . The 2-aminoethyl analog (CAS 1593896-24-2) contains a primary amine, making it suitable for further derivatization (e.g., peptide coupling or Schiff base formation) .
For example, tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate is produced through reductive alkylation, a method adaptable to other cyclopropyl derivatives .
Physical Properties: Limited data on melting points, solubility, or stability are available in the evidence. However, the hydroxymethyl analog (CAS 153248-46-5) is noted for ≥97% purity, suggesting robust synthetic reproducibility .
Biological Activity
tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement comprising a tert-butyl group, a carbamimidoyl moiety, and a cyclopropyl group, which contribute to its distinct chemical properties and biological effects. Research into this compound has focused on its mechanisms of action, potential therapeutic applications, and comparisons with similar chemical entities.
- Molecular Formula: CHNO
- Molecular Weight: 213.28 g/mol
The structural uniqueness of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within cellular pathways. Preliminary studies suggest that it may act as an enzyme inhibitor, modulating the activity of key molecular targets involved in disease processes, particularly in cancer and infectious diseases.
The exact mechanisms are still under investigation; however, it is hypothesized that the compound’s carbamimidoyl group plays a crucial role in binding to target proteins, thereby influencing their activity and subsequent cellular responses.
Enzyme Inhibition
Research indicates that this compound exhibits promising enzyme inhibition properties. It has been studied for its effects on various enzymes implicated in tumor progression and inflammation. For example, it has shown potential in inhibiting tumor necrosis factor (TNF), which is critical in inflammatory responses.
Anticancer Activity
Preclinical studies have explored the efficacy of this compound against various cancer cell lines. Its selective inhibition of specific pathways involved in cancer cell proliferation suggests a potential role as an anticancer agent. The compound's interaction with molecular targets such as SMYD2 (a known oncogenic protein) highlights its therapeutic promise .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| tert-butyl N-(4-hydroxycyclohexyl)carbamate | Structure | Moderate enzyme inhibition | Lacks carbamimidoyl group |
| tert-butyl N-(cyclopropylcarbamoyl)methylcarbamate | Structure | Lower potency than target compound | Similar structure but different functional groups |
| tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate | Structure | Effective against TNF production | Shares carbamimidoyl functionality |
Case Studies
- Study on Anticancer Properties : A recent study investigated the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting potential for further development as an anticancer therapeutic agent .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced levels of inflammatory markers, supporting its role as an anti-inflammatory agent through TNF inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
